6-(benzyloxy)-N-methyl-N-phenylpyrimidine-4-carboxamide
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Overview
Description
6-(benzyloxy)-N-methyl-N-phenylpyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a benzyloxy group at the 6th position, a methyl group, and a phenyl group attached to the nitrogen atom of the pyrimidine ring, and a carboxamide group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzyloxy)-N-methyl-N-phenylpyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
N-Methylation and N-Phenylation: The nitrogen atom of the pyrimidine ring can be methylated and phenylated using methyl iodide and phenyl iodide, respectively, in the presence of a base such as potassium carbonate.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrimidine derivative with an appropriate amine and a coupling reagent such as carbonyldiimidazole.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
6-(benzyloxy)-N-methyl-N-phenylpyrimidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles such as halides or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halide or thiol derivatives.
Scientific Research Applications
6-(benzyloxy)-N-methyl-N-phenylpyrimidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 6-(benzyloxy)-N-methyl-N-phenylpyrimidine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s binding affinity to hydrophobic pockets, while the carboxamide group can form hydrogen bonds with target proteins. The methyl and phenyl groups can contribute to the compound’s overall stability and lipophilicity, affecting its distribution and bioavailability.
Comparison with Similar Compounds
Similar Compounds
6-(benzyloxy)-N-methyl-N-phenylpyrimidine-2-carboxamide: Similar structure but with the carboxamide group at the 2nd position.
6-(benzyloxy)-N-methyl-N-phenylpyrimidine-4-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
6-(benzyloxy)-N-methyl-N-phenylpyrimidine-4-thioamide: Similar structure but with a thioamide group instead of a carboxamide group.
Uniqueness
6-(benzyloxy)-N-methyl-N-phenylpyrimidine-4-carboxamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The combination of the benzyloxy, methyl, phenyl, and carboxamide groups provides a distinct chemical profile that can be exploited for various applications in research and industry.
Properties
IUPAC Name |
N-methyl-N-phenyl-6-phenylmethoxypyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-22(16-10-6-3-7-11-16)19(23)17-12-18(21-14-20-17)24-13-15-8-4-2-5-9-15/h2-12,14H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYXENBKIZIGRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=NC=N2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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